Hydrazine;pyridine-2,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine;pyridine-2,4-dicarboxylic acid is a compound that combines hydrazine with pyridine-2,4-dicarboxylic acidIt is one of the six isomers of pyridine dicarboxylic acid . Hydrazine is a simple nitrogen compound with the formula N2H4, known for its use as a rocket propellant and in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine;pyridine-2,4-dicarboxylic acid typically involves the reaction of pyridine-2,4-dicarboxylic acid with hydrazine hydrate. One common method involves dissolving pyridine-2,4-dicarboxylic acid in an aqueous solution and adding hydrazine hydrate under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pH, and solvent ratios, are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Hydrazine;pyridine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, vary depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives .
Scientific Research Applications
Hydrazine;pyridine-2,4-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of hydrazine;pyridine-2,4-dicarboxylic acid involves its interaction with molecular targets through hydrogen bonding, π-π stacking interactions, and coordination with metal ions. These interactions can influence the compound’s biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Another isomer of pyridine dicarboxylic acid with similar chemical properties.
Pyridine-3,5-dicarboxylic acid: Another isomer with distinct reactivity and applications.
Uniqueness
Hydrazine;pyridine-2,4-dicarboxylic acid is unique due to its specific arrangement of functional groups, which allows it to form distinct metal complexes and exhibit unique biological activities compared to its isomers .
Properties
CAS No. |
666707-29-5 |
---|---|
Molecular Formula |
C7H9N3O4 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
hydrazine;pyridine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO4.H4N2/c9-6(10)4-1-2-8-5(3-4)7(11)12;1-2/h1-3H,(H,9,10)(H,11,12);1-2H2 |
InChI Key |
DQSPJLCADDJZIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C(=O)O.NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.